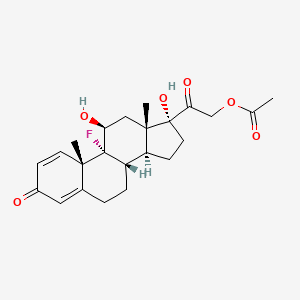

Isoflupredone acetate

概要

説明

イソフルプレドネアセテートは、主に獣医学で使用される合成グルココルチコイドコルチコステロイドです。強力な抗炎症作用と免疫抑制作用で知られています。 この化合物は、牛のケトーシス、筋骨格系の病気、呼吸器系の病気など、動物のさまざまな炎症性およびアレルギー性疾患の治療に頻繁に使用されます .

準備方法

合成経路と反応条件

イソフルプレドネアセテートは、プレドニゾロンのフッ素化を含む多段階プロセスによって合成されます。主な手順は次のとおりです。

フッ素化: プレドニゾロンは、ジエチルアミノスルホリル三フッ化物などのフッ素化剤を用いて9α位でフッ素化されます。

アセチル化: 生成された9α-フルオロプレドニゾロンは、次に、ピリジンなどの塩基の存在下で、無水酢酸を用いて21-ヒドロキシル基でアセチル化されます.

工業的製造方法

イソフルプレドネアセテートの工業的製造には、上記のように、同様の反応条件を用いた大規模合成が伴います。 このプロセスは、収率と純度が高くなるように最適化されており、最終製品が医薬品基準を満たすように、クロマトグラフィーなどの高度な精製技術が頻繁に採用されます .

化学反応の分析

反応の種類

イソフルプレドネアセテートは、次のようないくつかの種類の化学反応を起こします。

酸化: この化合物は酸化されて、さまざまな代謝産物を生成することができます。

還元: 還元反応は、分子中に存在するケトン基を変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物には、イソフルプレドネアセテートのさまざまなヒドロキシル化および脱水素化誘導体があります。 これらの誘導体は、多くの場合、薬理学的特性について研究されています .

科学研究の応用

イソフルプレドネアセテートは、幅広い科学研究の応用範囲を持っています。

化学: クロマトグラフィー法の開発における分析化学の基準物質として使用されます。

生物学: この化合物は、炎症や免疫応答など、細胞プロセスへの影響について研究されています。

医学: イソフルプレドネアセテートは、獣医学で動物の炎症性およびアレルギー性疾患の治療に使用されます。

科学的研究の応用

Pharmacological Profile

Isoflupredone acetate functions primarily by binding to glucocorticoid and mineralocorticoid receptors, exerting anti-inflammatory and immunosuppressive effects. The compound is typically administered via intramuscular or topical routes, depending on the specific condition being treated.

Therapeutic Applications

1. Treatment of Bovine Ketosis

this compound is utilized in managing ketosis in dairy cows, a metabolic disorder that can occur during early lactation. A study involving 1,162 Holstein cows demonstrated that administration of this compound resulted in higher levels of beta-hydroxybutyrate and nonesterified fatty acids compared to control groups. However, it also led to an increased risk of developing subclinical ketosis .

2. Management of Respiratory Diseases

The compound has been evaluated as an adjunct therapy for acute respiratory diseases in cattle. In a controlled study, this compound was used alongside oxytetracycline in treating Mannheimia haemolytica bronchopneumonia. Results indicated improved clinical outcomes and weight gain among treated heifers compared to controls .

3. Treatment of Musculoskeletal Disorders

this compound is effective for musculoskeletal conditions in horses and cattle. It has been reported to alleviate inflammation and pain associated with joint disorders, enhancing recovery times and overall mobility in affected animals .

4. Use in Inflammatory Conditions

The drug is also applied in treating various inflammatory diseases across species. Its anti-inflammatory properties make it suitable for managing conditions like dermatitis and other hypersensitivity reactions .

Case Study 1: Bovine Ketosis

In a clinical trial assessing the efficacy of this compound for ketosis management, researchers found that cows receiving the drug had significant alterations in metabolic parameters. Specifically, those treated with both this compound and insulin exhibited lower glucose levels and higher concentrations of ketone bodies one week post-treatment compared to control groups .

Case Study 2: Respiratory Disease in Cattle

A study on the use of this compound with oxytetracycline showed that cattle treated with this combination had reduced clinical signs of pneumonia and improved feed intake over a 12-week period. The treatment group demonstrated faster recovery rates compared to those receiving only antibiotics .

Table 1: Summary of Therapeutic Uses

| Condition | Species | Dosage | Outcome |

|---|---|---|---|

| Bovine Ketosis | Dairy Cows | 20 mg IM + Insulin | Increased ketone bodies; risk of subclinical ketosis |

| Acute Respiratory Disease | Cattle | 0.05 mg/kg IM | Improved clinical signs; enhanced weight gain |

| Musculoskeletal Disorders | Horses/Cattle | Varies by condition | Reduced inflammation; improved mobility |

| Inflammatory Conditions | Various Animals | Varies | Alleviation of symptoms; enhanced recovery |

作用機序

イソフルプレドネアセテートは、標的細胞の細胞質にあるグルココルチコイド受容体に結合することにより、その効果を発揮します。この結合は、受容体-リガンド複合体を核に移動させ、炎症や免疫応答に関与する特定の遺伝子の転写を調節します。 この化合物は、プロスタグランジン、ロイコトリエン、サイトカインなどのさまざまな炎症性メディエーターの合成と放出を阻害します .

類似の化合物との比較

イソフルプレドネアセテートは、デキサメタゾン、プレドニゾロン、トリアムシノロンなどの他のグルココルチコイドと比較されることがよくあります。

デキサメタゾン: イソフルプレドネアセテートは、デキサメタゾンと比較して、同様の抗炎症力を持っていますが、作用時間が短くなります。

プレドニゾロン: イソフルプレドネアセテートは、プレドニゾロンよりも強力で、作用時間が長くなります。

トリアムシノロン: イソフルプレドネアセテートとトリアムシノロンは、比較可能な抗炎症効果を持っていますが、イソフルプレドネアセテートは、特定の薬物動態的特性のために、特定の獣医学的用途で好まれています

類似の化合物

- デキサメタゾン

- プレドニゾロン

- トリアムシノロン

- ベタメタゾン

- ヒドロコルチゾン

類似化合物との比較

Isoflupredone acetate is often compared with other glucocorticoids such as dexamethasone, prednisolone, and triamcinolone.

Dexamethasone: this compound has a similar anti-inflammatory potency but a shorter duration of action compared to dexamethasone.

Prednisolone: this compound is more potent and has a longer duration of action than prednisolone.

Triamcinolone: This compound and triamcinolone have comparable anti-inflammatory effects, but this compound is preferred in certain veterinary applications due to its specific pharmacokinetic properties

Similar Compounds

- Dexamethasone

- Prednisolone

- Triamcinolone

- Betamethasone

- Hydrocortisone

生物活性

Isoflupredone acetate is a synthetic glucocorticoid used primarily in veterinary medicine, particularly for treating inflammatory conditions in cattle and horses. This article explores its biological activity, pharmacokinetics, clinical applications, and associated research findings.

Pharmacological Properties

This compound exhibits both glucocorticoid and mineralocorticoid activities, making it effective in reducing inflammation and managing metabolic conditions. Its mechanism of action involves the modulation of immune responses and the regulation of glucose metabolism.

Table 1: Pharmacological Properties of this compound

| Property | Description |

|---|---|

| Type | Synthetic glucocorticoid |

| Administration | Intramuscular (IM), intravenous (IV), intra-articular |

| Half-life | Varies by administration route |

| Primary Uses | Treatment of inflammation, ketosis, and mastitis in livestock |

Clinical Applications

- Dairy Cattle : this compound is commonly used to treat clinical ketosis and other metabolic disorders in dairy cows. A study indicated that its administration, either alone or with insulin, significantly affected energy metabolism, leading to increased beta-hydroxybutyrate levels but also a higher incidence of subclinical ketosis compared to control groups .

- Respiratory Infections : In feedlot heifers with Mannheimia haemolytica-induced bronchopneumonia, this compound was shown to enhance recovery when combined with oxytetracycline. The treatment improved feed intake and weight gain over a 12-week period .

- Joint Inflammation : this compound is effective in managing joint inflammation in performance horses through intra-articular administration. Research demonstrated significant reductions in joint circumference and improved pain-free flexion following treatment .

Case Studies and Clinical Trials

- A clinical trial involving 1,162 dairy cows assessed the effects of this compound on energy metabolism during early lactation. Results indicated that cows receiving isoflupredone showed altered serum metabolite concentrations, which correlated with increased risk of subclinical ketosis .

- Another study focused on the impact of isoflupredone on plasma potassium levels in lactating cows. The findings revealed that multiple doses led to severe hypokalemia in some subjects, highlighting the need for careful monitoring during treatment .

Table 2: Summary of Key Research Findings

特性

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h6,8,10,16-18,27,29H,4-5,7,9,11-12H2,1-3H3/t16-,17-,18-,20-,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCUOMKMBMEYQV-GSLJADNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045306 | |

| Record name | Isoflupredone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338-98-7 | |

| Record name | Isoflupredone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoflupredone acetate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000338987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoflupredone acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14640 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOFLUPREDONE ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37977 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ISOFLUPREDONE ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoflupredone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoflupredone 21-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOFLUPREDONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55P9TUL75S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Isoflupredone acetate is a synthetic corticosteroid that exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. [, ] This binding leads to translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of various genes involved in inflammation, immune response, and metabolism. []

ANone: this compound exerts anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. [, ] It accomplishes this by suppressing the expression of enzymes involved in their synthesis, like phospholipase A2. []

ANone: this compound suppresses the immune response by inhibiting the proliferation and activation of various immune cells, including lymphocytes and macrophages. [] This immunosuppressive effect contributes to its therapeutic benefits in inflammatory and immune-mediated diseases. []

ANone: Research indicates that this compound does not significantly reduce mammary epithelial cell sloughing during the early stages of endotoxin-induced mastitis in dairy cows. [] While significant epithelial cell damage is observed, the drug does not appear to mitigate this particular aspect of the inflammatory response.

ANone: The molecular formula of this compound is C24H31FO6, and its molecular weight is 434.5 g/mol. []

ANone: Yes, spectroscopic techniques like mass spectrometry and high-performance liquid chromatography (HPLC) have been employed to characterize and quantify this compound in various matrices, including plasma, urine, synovial fluid, and pharmaceutical formulations. [, , , ]

ANone: Studies have investigated the stability of this compound under different conditions, including exposure to gamma radiation. [, ] While it exhibits good stability overall, specific degradation products have been identified, such as those resulting from the loss of the corticoid side chain or conversion of the C-11 alcohol to the C-11 ketone. []

ANone: Based on the provided research papers, this compound is primarily investigated for its pharmacological properties as a corticosteroid, and no information is available regarding its potential catalytic properties or applications in chemical reactions.

ANone: While the provided research primarily focuses on experimental investigations, computational chemistry and modeling techniques could be valuable tools for exploring the structure-activity relationships, pharmacokinetic properties, and potential drug interactions of this compound.

ANone: this compound is available in various formulations, including injectable solutions and topical preparations. [, , , ] The specific formulation strategies employed depend on the intended route of administration and desired pharmacokinetic profile.

ANone: As a potent pharmaceutical compound, this compound requires careful handling and disposal to minimize potential risks to human health and the environment. [] Specific SHE regulations and guidelines should be consulted and strictly adhered to during its manufacturing, use, and disposal.

ANone: Studies in horses have demonstrated that following intra-articular administration, this compound is detectable in plasma for up to 48 hours, with a half-life of approximately 24 hours. [] It is also detectable in synovial fluid for extended periods, suggesting a localized effect within the joint. [, ]

ANone: As a corticosteroid, this compound can cross the blood-brain barrier. [] This property is relevant to both its therapeutic effects and potential side effects on the central nervous system.

ANone: The duration of action of this compound can vary depending on the route of administration, dosage, and individual patient factors. [] Research suggests that its effects on gene expression in synovial fluid can persist for several weeks following a single intra-articular injection in horses. []

ANone: Yes, in vitro studies have investigated the effects of this compound on equine articular tissue cocultures. [] These studies have demonstrated its ability to modulate the expression of inflammatory mediators and matrix metalloproteinases in an inflammatory environment. []

ANone: this compound has been extensively studied in various animal models, including horses, cows, and pigs. [, , , , , , , , , , , , , ] These studies have provided valuable insights into its pharmacokinetics, pharmacodynamics, efficacy, and safety profile.

ANone: Like all corticosteroids, this compound can cause a range of side effects, particularly with prolonged or high-dose use. [] These may include electrolyte disturbances, immunosuppression, metabolic alterations, and gastrointestinal ulceration.

ANone: Research is ongoing to develop novel drug delivery systems for corticosteroids like this compound to enhance their efficacy and minimize systemic side effects. These strategies include nanoparticles, liposomes, and other targeted delivery approaches.

ANone: Monitoring the clinical response and changes in specific laboratory parameters, such as inflammatory markers and electrolyte levels, can help assess the efficacy and potential side effects of this compound treatment.

ANone: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a commonly employed technique for the sensitive and specific quantification of this compound in biological samples. [, , ] ELISA-based methods have also been explored as screening tools. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。